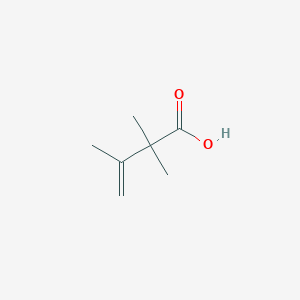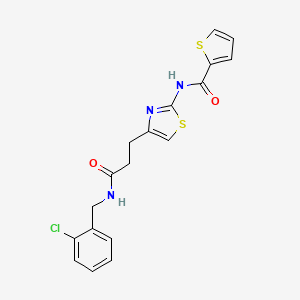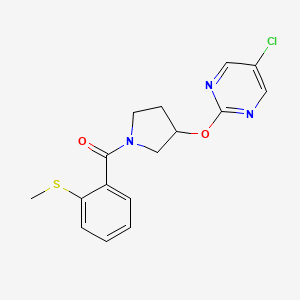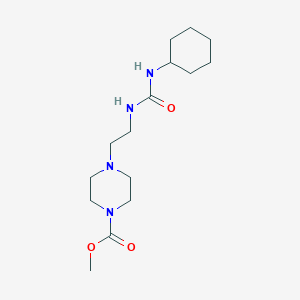![molecular formula C16H13N3O5S B2970991 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide CAS No. 502912-90-5](/img/structure/B2970991.png)
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isothiazole , which is an organic compound with a five-membered ring that includes a nitrogen atom and a sulfur atom . The compound also contains a benzamide group, which is a common motif in pharmaceutical drugs.
Synthesis Analysis
While specific synthesis methods for this compound are not available, isothiazolones, which are related to isothiazole, can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid .Molecular Structure Analysis
The compound contains a benzamide group attached to an isothiazole ring. The isothiazole ring is unsaturated and features an S-N bond .科学的研究の応用
The compound “4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide”, also known as “4-[2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamido]benzamide”, has several potential applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:
Electrochemical Synthesis
The electrochemically-promoted synthesis of benzothiophene derivatives, which are structurally related to the compound , showcases the potential for creating complex molecular scaffolds . This method can be applied to synthesize various benzothiophene motifs under electrochemical conditions, which are valuable in medicinal chemistry and materials science.
Medicinal Chemistry
Benzothiophenes, which share a common structural motif with the compound, are present in many natural products and have diverse applications in medicinal chemistry . The compound’s structural features may be leveraged to develop new pharmaceuticals with improved efficacy and safety profiles.
Materials Science
The structural analogs of the compound have been used in materials science due to their unique properties . This compound could be utilized in the development of new materials with specific electronic or mechanical properties.
Gas Storage and Separations
Metal–organic frameworks (MOFs) containing benzothiophene derivatives have shown increased efficiency in gas storage and separations . The compound could be incorporated into MOFs to enhance their performance in capturing and storing small gas molecules.
Green Chemistry
The synthesis of benzothiophene motifs, related to the compound, using electrochemical methods represents a step towards green chemistry . This approach minimizes the use of hazardous reagents and promotes the development of environmentally friendly synthetic routes.
Computational Chemistry
Computational studies have been conducted to understand the selectivity and compatibility of drug molecules during the synthesis of benzothiophene motifs . The compound could be studied using computational methods to predict its behavior in various chemical reactions and its interaction with biological targets.
Radical Chemistry
The development of radical chemistry involving benzothiophene derivatives has opened up diverse and unique reaction pathways . The compound could be explored in radical transformations to create valuable molecular scaffolds for synthetic chemistry.
Photocatalysis
Spirocyclization reactions involving benzothiophene derivatives under photocatalytic conditions have been developed . The compound could be used in photocatalytic processes to achieve selective chemical transformations.
特性
IUPAC Name |
4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-19-16(22)12-3-1-2-4-13(12)25(19,23)24/h1-8H,9H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUOJMXTNAGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2970913.png)
![N-[(4-Chlorophenyl)methyl]-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2970914.png)
![N-(3,5-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2970915.png)

![4-fluoro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)



